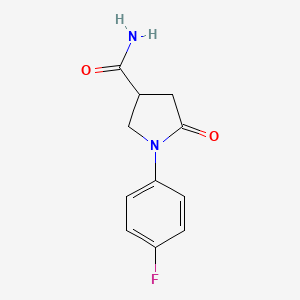

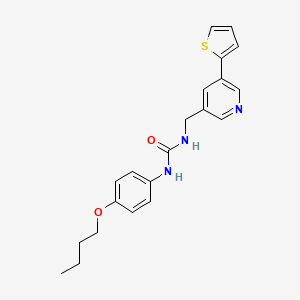

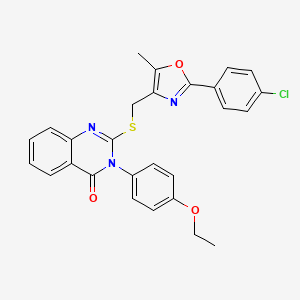

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.

BenchChem offers high-quality 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase and Anticancer Activity

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and related derivatives have been investigated for their ability to inhibit carbonic anhydrase isoforms, particularly hCA II and IX, which are associated with tumors. This inhibition suggests potential applications in anticancer therapies. Moreover, these compounds have demonstrated significant anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines, indicating their promise as anticancer agents. The most potent derivatives induced apoptosis in cancer cells through the intrinsic apoptotic mitochondrial pathway, highlighting their therapeutic potential in cancer treatment (Eldehna et al., 2017).

Antiangiogenic and Anticancer Effects

Novel thioxothiazolidin-4-one derivatives related to 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have shown significant anticancer and antiangiogenic effects in vivo. These compounds were effective in reducing tumor volume and cell number in mouse models, prolonging the life span of mice bearing Ehrlich Ascites Tumors (EAT). Their strong antiangiogenic properties suggest potential applications in inhibiting tumor-induced angiogenesis, a critical process in cancer progression, making these compounds viable candidates for anticancer therapy (Chandrappa et al., 2010).

Antibacterial Activity

Derivatives of 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains. The presence of electron-withdrawing substituents in these compounds has been favorable for antibacterial efficacy, suggesting their potential as antibacterial agents. The structural geometry of these molecules does not play a significant role in their antibacterial response, indicating a wide range of possible structural modifications to optimize their activity (Trotsko et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machine .

Mode of Action

The compound interacts with procaspase-3, leading to its activation . The activation of procaspase-3 is a crucial step in the initiation of apoptosis, a programmed cell death process .

Biochemical Pathways

The compound affects the apoptotic pathways, which are linked to normal cellular growth and death . It plays a significant role in the regulation of these pathways, particularly influencing proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP .

Pharmacokinetics

The compound’s cytotoxicity was tested on three human cancer cell lines: colon cancer (sw620), prostate cancer (pc3), and lung cancer (nci-h23) , suggesting that it has some level of bioavailability.

Result of Action

The compound showed notable cytotoxicity toward the tested human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . It was observed that the compound accumulated cells in the S phase and substantially induced late cellular apoptosis .

Action Environment

The compound’s cytotoxic effects were observed under laboratory conditions on specific cancer cell lines .

Propiedades

IUPAC Name |

4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVWYPQIONRJP-SEYXRHQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)

![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)